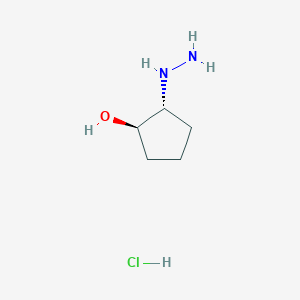

(1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. This compound is a hydrazine derivative that has a cyclopentan-1-ol structure, which makes it a unique molecule with diverse properties. In

Wissenschaftliche Forschungsanwendungen

1. Application in Carbonium Ion Research

Research on carbonium ions, such as the 1-methylcyclopentyl cation, is crucial in understanding hydrocarbon isomerization mechanisms. These ions are formed from cyclopentane derivatives like 1-methylcyclopentanol in acid-catalyzed reactions, providing insights into carbonium ion stability and reactivity (Olah et al., 1967).

2. Heterocyclic Compound Synthesis

(1R,2R)-2-Hydrazinylcyclopentan-1-ol hydrochloride is potentially useful in the synthesis of heterocyclic compounds, as demonstrated by the formation of 2-pyrazolylthiazoles from similar hydrazine derivatives (Denisova et al., 2002).

3. Applications in Material Science

In material science, derivatives of cyclopentane (which are structurally similar to (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride) are used in creating pH/NIR-responsive hydrogels for drug delivery and wound healing. These materials exhibit unique properties like long-time drug releasing and antibacterial properties, beneficial for medical applications (Liu et al., 2018).

4. Anti-Inflammatory Activity

Cyclopentane derivatives have been explored for their anti-inflammatory activity. This suggests a potential pathway for (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride to be modified and used in the development of new anti-inflammatory drugs (Osarodion, 2020).

5. Hydrocarbon/Water Interface Studies

Cyclopentane derivatives are important in studying clathrate hydrate film growth at the hydrocarbon/water interface. This research is vital for understanding processes like natural gas storage and transportation (Taylor et al., 2007).

6. Electrophysical Properties

The electrophysical properties of imidazole-substituted cyclopentane derivatives provide valuable insights for developing new materials with specific electrical and electrochemical characteristics (Yabaş et al., 2011).

7. Excitatory Amino Acid Receptor Study

(1R,2R)-2-Hydrazinylcyclopentan-1-ol hydrochloride, due to its structural similarity with cyclopentane derivatives, could be useful in studying excitatory amino acid receptors. This research helps in understanding the neurological and pharmacological aspects of these receptors (Schoepp et al., 1991).

8. Antimicrobial Activity

Studies have shown that certain hydrazine derivatives exhibit antimicrobial activity. This indicates potential applications of (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride in developing new antimicrobial agents (Soliman & Amer, 2012).

9. Environmental Applications

In environmental science, cyclopentane derivatives are being researched for their role in seawater desalination using gas hydrates. This application is critical for addressing global water scarcity challenges (Hong et al., 2019).

10. Advanced Drug Synthesis

Derivatives of hydrazinylcyclopentanol are used in the synthesis of advanced pharmaceutical compounds like anti-inflammatory drugs and serotonin/noradrenaline reuptake inhibitors (Daiss et al., 2006).

Wirkmechanismus

Target of Action

The primary target of (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride is the µ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. It is primarily found in the central nervous system and is involved in pain perception, reward, and addiction .

Mode of Action

(1R,2R)-2-Hydrazinylcyclopentan-1-ol hydrochloride acts as a MOR agonist and a noradrenaline reuptake inhibitor (NRI) . As a MOR agonist, it binds to and activates the MOR, leading to a decrease in the perception of pain . As an NRI, it inhibits the reuptake of noradrenaline, increasing its availability in the synaptic cleft, which can enhance the analgesic effect .

Biochemical Pathways

The activation of the MOR leads to the inhibition of adenylate cyclase, decreasing the production of cyclic adenosine monophosphate (cAMP). This results in the hyperpolarization of the cell and a reduction in neurotransmitter release . The inhibition of noradrenaline reuptake increases its concentration in the synaptic cleft, enhancing the activation of α2-adrenergic receptors, which further inhibits the release of pain neurotransmitters .

Pharmacokinetics

Similar compounds like tapentadol are known to have good oral bioavailability and are metabolized primarily by phase ii conjugation reactions, producing glucuronide conjugates that are excreted in the urine .

Result of Action

The combined action on MOR and noradrenaline reuptake leads to effective pain relief. This dual mechanism of action can result in lower levels of µ-opioid affinity in the pain receptors, thus reducing unpleasant side effects such as nausea, vomiting, and constipation, which are commonly experienced by people taking strong opioids .

Action Environment

The action of (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its efficacy and side effect profile. Additionally, individual genetic variations can influence the body’s response to the drug .

Eigenschaften

IUPAC Name |

(1R,2R)-2-hydrazinylcyclopentan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c6-7-4-2-1-3-5(4)8;/h4-5,7-8H,1-3,6H2;1H/t4-,5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTGEYOLUZKYKC-TYSVMGFPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2890630.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2890631.png)

![2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890638.png)

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2890639.png)

![1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea](/img/structure/B2890642.png)

![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890647.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2890651.png)